Physicochemical properties of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
Physicochemical properties of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Pyrimidine derivatives are foundational scaffolds in numerous therapeutic agents, and the incorporation of a trifluoromethyl group can profoundly enhance metabolic stability, binding affinity, and bioavailability.[1][2] This document moves beyond a simple data sheet to offer a practical, in-depth analysis for laboratory professionals. It details not only the key properties of this molecule but also provides robust, field-proven experimental protocols for their determination. Methodologies for assessing aqueous solubility, acid dissociation constant (pKa), and chemical stability are presented with a focus on the underlying scientific principles and causality behind experimental choices. This guide is intended to equip researchers with the necessary knowledge to effectively characterize and utilize 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol in drug discovery and development workflows.
Introduction: Context and Significance
The Pyrimidine Scaffold: A Privileged Structure in Drug Design
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of nucleobases like cytosine, thymine, and uracil.[3] Its derivatives are known to exhibit a vast spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4] The nitrogen atoms in the ring act as key hydrogen bond acceptors, enabling strong and specific interactions with biological targets, making it a "privileged scaffold" in the design of novel therapeutic agents.
The Trifluoromethyl Group: A Tool for Molecular Optimization
The trifluoromethyl (-CF3) group is a powerful substituent used to modulate the properties of bioactive molecules. The exceptional strength of the carbon-fluorine bond imparts high metabolic and chemical stability.[1] Furthermore, its strong electron-withdrawing nature and high lipophilicity can significantly alter a compound's acidity, membrane permeability, and binding affinity to target proteins.[1][5] While generally stable, the -CF3 group's integrity can be compromised under specific conditions, such as strong alkaline pH, which can lead to hydrolysis.[1][6]
Overview of 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
5-Amino-6-(trifluoromethyl)pyrimidin-4-ol combines the privileged pyrimidine scaffold with the modulating effects of a trifluoromethyl group. Its structure, featuring amino and hydroxyl groups, suggests potential for tautomerization and multiple points for hydrogen bonding. These features make it a versatile building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapies.[4][7] Accurate characterization of its physicochemical properties is therefore a critical first step in its application for drug development.
Core Physicochemical Properties
A precise understanding of a compound's fundamental properties is essential for all downstream applications, from reaction optimization to formulation development.
Chemical Structure and Identifiers
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IUPAC Name: 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol
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Molecular Formula: C₅H₄F₃N₃O
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Molecular Weight: 195.11 g/mol
Tabulated Physicochemical Data
The following table summarizes key physicochemical properties. Experimentally determined values for this specific molecule are not widely published; therefore, values are estimated based on its structural features and data from closely related analogues, such as 6-amino-2-(trifluoromethyl)pyrimidin-4-ol.[8]
| Property | Value / Description | Rationale & Significance |
| Physical State | White to off-white solid (Predicted) | High molecular polarity and potential for intermolecular hydrogen bonding suggest a solid state at room temperature. |
| Melting Point | >280 °C (Estimated) | Based on the isomer 6-amino-2-(trifluoromethyl)pyrimidin-4-ol, which has a melting point of 289.5-293.5 °C.[8] High melting points are typical for planar heterocyclic systems with strong intermolecular forces. |
| Aqueous Solubility | Poorly soluble in neutral water (Predicted) | The lipophilic -CF3 group counteracts the polar amino and hydroxyl groups. Solubility is expected to be highly pH-dependent. |
| pKa (Acidic) | 7.5 - 8.5 (Estimated) | The hydroxyl group on the pyrimidine ring (as its keto tautomer, a lactam) is expected to be weakly acidic. This value is critical for predicting solubility and charge state at physiological pH. |
| pKa (Basic) | 2.0 - 3.0 (Estimated) | The amino group and ring nitrogens are expected to be weakly basic. This influences dissolution in acidic environments like the stomach. |
| LogP | 0.5 - 1.5 (Predicted) | The calculated partitioning coefficient suggests moderate lipophilicity, a balance influenced by the polar functional groups and the lipophilic -CF3 moiety. |
Experimental Determination of Physicochemical Properties
Accurate, reproducible data is the bedrock of scientific integrity. The following sections provide detailed, self-validating protocols for determining the most critical physicochemical parameters for a drug candidate.
Aqueous Solubility Determination via the Shake-Flask Method
Expertise & Rationale: Equilibrium solubility is the most accurate measure of a compound's intrinsic solubility, as it represents the true thermodynamic saturation point. It is a critical parameter that directly influences a drug's dissolution rate and subsequent absorption, forming a cornerstone of the Biopharmaceutics Classification System (BCS).[9][10] The shake-flask method, while time-consuming, remains the gold standard for its accuracy and reliability.[11] The extended incubation period (24-72 hours) is essential to ensure that the system reaches true equilibrium, especially for compounds that may exist in different polymorphic forms.[9]
Experimental Protocol:
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Preparation: Add an excess amount of solid 5-Amino-6-(trifluoromethyl)pyrimidin-4-ol to a series of glass vials containing buffers of known pH (e.g., pH 2.0, 4.5, 6.8, and 7.4). An excess is confirmed by visually observing undissolved solid.
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Equilibration: Seal the vials and place them in a temperature-controlled shaker bath, typically at 25 °C or 37 °C. Agitate for 24 to 72 hours.[11] A 24-hour time point is common, but longer times may be needed to confirm equilibrium has been reached.
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Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant. To ensure all particulate matter is removed, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes).[9]
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Filtration: Immediately filter the centrifuged supernatant through a low-binding, chemically inert syringe filter (e.g., 0.22 µm PTFE).[11] Discard the initial few drops to saturate any potential binding sites on the filter membrane.
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Quantification: Accurately dilute the filtered saturated solution into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[11][12]
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Data Reporting: Calculate the solubility based on the measured concentration and dilution factor. Report the value in mg/mL or µg/mL at the specified pH and temperature.
Mandatory Visualization: Shake-Flask Solubility Workflow
Caption: Key steps in pKa determination by potentiometry.
Analytical Characterization and Stability Profile
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: HPLC is the indispensable analytical technique for assessing the purity of pyrimidine derivatives and for quantifying them in various assays. [13][14]Reversed-phase chromatography (RP-HPLC) is typically the method of choice, separating compounds based on their hydrophobicity. A C18 or C8 column provides a nonpolar stationary phase, while a polar mobile phase (often a mixture of water/buffer and acetonitrile/methanol) elutes the analytes. [13][15]This technique is central to both solubility and stability studies.
Typical RP-HPLC Method Parameters:
| Parameter | Typical Setting | Purpose |
| Column | C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | Provides a nonpolar stationary phase for separation based on hydrophobicity. [13][15] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water | Acidifies the mobile phase to ensure consistent protonation of the analyte, leading to sharper peaks. [16] |
| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |
| Elution | Gradient or Isocratic | A gradient elution (changing %B over time) is used for method development and separating impurities with different polarities. An isocratic elution (constant %B) is simpler and used for routine quantification. [15] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. |
| Detection | UV/Vis (e.g., 254 nm) or Mass Spectrometry (MS) | UV detection is robust and common. [15]MS provides mass information for peak identification and confirmation. [13] |
| Column Temp. | 30 - 40 °C | Controls retention time consistency and improves peak shape. [15] |
Chemical Stability Assessment
Expertise & Rationale: The trifluoromethyl group is generally stable, but it is not inert. Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method—one that can separate the intact drug from all its potential degradation products. [1]Subjecting the compound to harsh conditions (acid, base, oxidation, light, heat) accelerates decomposition, providing critical insights into its intrinsic stability. [1][14]For trifluoromethyl-containing compounds, hydrolysis of the -CF3 group to a carboxylic acid under strong basic conditions is a known, albeit often slow, degradation pathway. [1] Forced Degradation Workflow:
-
Stress Conditions: Prepare solutions of the compound in various media:
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Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Thermal: Store a solid sample and a solution at elevated temperature (e.g., 60-80 °C).
-
Photolytic: Expose a solution to UV light (e.g., ICH Q1B guidelines).
-
-
Incubation: Incubate samples for a defined period (e.g., 24-72 hours), sampling at intermediate time points.
-
Analysis: Analyze the stressed samples by a suitable HPLC-UV/MS method.
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Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Mass spectrometry is used to help identify the structure of the degradation products.
Mandatory Visualization: Forced Degradation Logic
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